(1R,2R)-(-)-1,2-Diaminocyclohexane

Catalog No.
S1524494
CAS No.
20439-47-8
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-1,2-Diaminocyclohexane

CAS Number

20439-47-8

Product Name

(1R,2R)-(-)-1,2-Diaminocyclohexane

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1

InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)N)N

Synonyms

1,2-cyclohexanediamine, 1,2-cyclohexanediamine, (1R,2R)-, 1,2-cyclohexanediamine, (1R-trans)-, 1,2-cyclohexanediamine, (1S,2S)-, 1,2-cyclohexanediamine, (1S-trans)-, 1,2-cyclohexanediamine, (cis)-isomer, 1,2-cyclohexanediamine, (trans)-(R)-isomer, 1,2-cyclohexanediamine, (trans)-(S)-isomer, 1,2-cyclohexanediamine, (trans)-isomer, 1,2-DACH, 1,2-diaminocyclohexane, 1,2-diaminocyclohexane, (+)-, 1,2-diaminocyclohexane, (-)-, 1,2-diaminocyclohexane, cis-, 1,2-diaminocyclohexane, trans-, cyclohexane-1,2-diamine, dach, meso-1,2-diaminocyclohexane, trans-1,2-cyclohexanediamine, trans-1,2-diaminocyclohexane

Canonical SMILES

C1CCC(C(C1)N)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N

Chiral Solvation Agent

Scientific Field: Chemistry, specifically Stereochemistry

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used as a chiral solvation agent for the determination of enantiomeric excess of chiral acids by Nuclear Magnetic Resonance (NMR) spectroscopy .

Methods of Application: In this application, the compound is used as a solvation agent in an NMR spectroscopy experiment. The chiral compound is mixed with the chiral acid whose enantiomeric excess is to be determined. The mixture is then subjected to NMR spectroscopy. The resulting spectra can be analyzed to determine the enantiomeric excess .

Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane as a chiral solvation agent allows for the accurate determination of the enantiomeric excess of chiral acids. This is crucial in stereochemistry, as the enantiomeric excess can influence the properties and reactions of the chiral compound .

Catalyst in Asymmetric Reactions

Scientific Field: Chemistry, specifically Catalysis

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in various catalyst systems for asymmetric reactions .

Methods of Application: In this application, the compound is used as a part of a catalyst system in asymmetric reactions. The compound, due to its chiral nature, can influence the outcome of the reaction, favoring the formation of one enantiomer over the other .

Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane in catalyst systems for asymmetric reactions can lead to the preferential formation of one enantiomer, which is crucial in the synthesis of chiral compounds .

Synthesis of Prottremin Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Prottremin derivatives, which have demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s Disease (PD) .

Methods of Application: The compound is used in the synthesis of a new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. The derivative is obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

Results or Outcomes: The new Prottremin derivative synthesized using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Parkinson’s Disease. The derivative demonstrated antiparkinsonian activity in vivo on different animal models of PD .

Synthesis of FFAR1 Agonists

Scientific Field: Pharmacology

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Free Fatty Acid Receptor 1 (FFAR1) agonists, which are considered promising targets for Type 2 Diabetes (DM2) therapy .

Methods of Application: The synthesized compound was shown to have an affinity to FFAR1 .

Results or Outcomes: The synthesized FFAR1 agonist using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Type 2 Diabetes. Activation of FFAR1 leads to the normalization of blood glucose levels through a glucose-dependent increase in insulin secretion .

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine with the molecular formula C₆H₁₄N₂. It appears as a white to light yellow crystalline powder and is notable for its ability to act as a versatile ligand in coordination chemistry. The compound is characterized by its unique stereochemistry, which allows it to form stable complexes with various metals, thus enhancing its utility in asymmetric catalysis and the synthesis of chiral compounds .

, primarily involving its amine groups. It can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides leading to N-alkylated derivatives.
  • Metal Complex Formation: Coordination with transition metals to form complexes used in catalysis.

These reactions leverage the compound's dual amine functionality, making it a valuable building block in synthetic organic chemistry .

Research indicates that (1R,2R)-(-)-1,2-Diaminocyclohexane exhibits biological activity relevant to medicinal chemistry. It has been utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry contributes to its effectiveness as a ligand in biological systems, potentially influencing enzyme activity and receptor binding .

Several methods exist for synthesizing (1R,2R)-(-)-1,2-Diaminocyclohexane:

  • Reduction of Nitriles: Starting from cyclohexanecarbonitrile and reducing it using hydrogenation or lithium aluminum hydride.
  • Direct Amination: Using cyclohexene and ammonia under specific conditions can yield the diamine.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials for constructing the diamine framework.

These methods highlight the compound's accessibility for research and industrial applications .

(1R,2R)-(-)-1,2-Diaminocyclohexane has diverse applications across various fields:

  • Chiral Ligand Preparation: Used extensively in asymmetric synthesis and catalysis.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of drugs.
  • Agrochemicals: Utilized in developing effective agricultural chemicals.

Its role as a ligand in metal-catalyzed reactions underscores its importance in modern synthetic chemistry .

Studies on (1R,2R)-(-)-1,2-Diaminocyclohexane have focused on its interactions with metal ions and other ligands. These interactions are crucial for understanding its behavior in catalytic processes. The compound's ability to form stable complexes with various transition metals enhances its applicability in catalysis and materials science .

(1R,2R)-(-)-1,2-Diaminocyclohexane shares similarities with several other compounds, particularly those containing similar amine functionalities or cyclic structures. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
(1S,2S)-(+)-1,2-DiaminocyclohexaneChiral diamineEnantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane
1,2-DiaminocyclohexaneAchiral variantLacks chiral centers; less selective in reactions
1,3-DiaminopropaneLinear diamineDifferent chain length; used in similar applications
EthylenediamineLinear diamineCommonly used chelating agent; broader applications

The uniqueness of (1R,2R)-(-)-1,2-Diaminocyclohexane lies in its specific stereochemistry and ability to form highly selective metal complexes that are essential for asymmetric catalysis .

The discovery and development of (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral catalyst represents a significant milestone in the evolution of asymmetric synthesis. The compound belongs to the broader family of 1,2-diaminocyclohexane derivatives, which exist as three distinct stereoisomers: cis-1,2-diaminocyclohexane and both enantiomers of trans-1,2-diaminocyclohexane. The racemic trans isomer can be separated into individual enantiomers using enantiomerically pure tartaric acid as the resolving agent.

The initial recognition of trans-1,2-diaminocyclohexane derivatives as valuable chiral reagents emerged in the early 1990s, coinciding with pioneering work in enantioselective epoxidation catalysis. Jacobsen and Katsuki independently released their foundational findings about catalysts for the enantioselective epoxidation of isolated alkenes, with Jacobsen publishing work in 1991 where he achieved enantiomeric excess values above 90 percent for various ligands derived from 1,2-diaminocyclohexane.

The commercial availability of (1R,2R)-(-)-1,2-diaminocyclohexane through established synthetic routes has facilitated its widespread adoption in research laboratories. The compound is typically manufactured through the hydrogenation of ortho-phenylenediamine, followed by resolution of the resulting mixture to obtain the desired enantiomer. Sigma-Aldrich currently supplies this compound with 98 percent assay purity and an optical rotation of [α]20/D −25°, measured at a concentration of 5 in 1 M hydrochloric acid.

Significance in Chiral Synthesis

The significance of (1R,2R)-(-)-1,2-diaminocyclohexane in chiral synthesis extends across multiple domains of asymmetric catalysis, making it an indispensable building block for modern synthetic chemistry. Its applications span from organocatalysis to transition metal complexation, enabling the preparation of diverse chiral products with exceptional enantioselectivity.

One of the most prominent applications involves the synthesis of chiral carbon-carbon-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands through reactions with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively. These ligands have found extensive use in asymmetric transformations, particularly in palladium-catalyzed reactions where high levels of stereochemical control are essential.

The compound serves as a precursor for bis-urea and amino-thiourea ligands through reactions with isocyanates and isothiocyanates. These derivatives have demonstrated remarkable efficacy in organocatalytic transformations, particularly in asymmetric aldol reactions. Recent research has shown that chiral 1,2-diaminocyclohexane derivatives function as efficient organocatalysts for enantioselective aldol reactions, with some systems achieving enantiomeric excesses up to 96 percent under solvent-free conditions.

The preparation of biologically active chiral palladium(II) and platinum(II) complexes represents another crucial application area. Platinum complexes incorporating the 1,2-diaminocyclohexane carrier ligand have been intensively studied due to their potential efficacy against cisplatin-resistant tumors and their reduced nephrotoxicity and myelotoxicity compared to traditional platinum-based therapeutics. These complexes demonstrate that displacement of leaving ligands by bicarbonate and phosphate ions represent important activation pathways for platinum(II) complexes in biological systems.

Research has demonstrated that (1R,2R)-(-)-1,2-diaminocyclohexane derivatives excel as chiral solvating agents for carboxylic acids. Synthetic procedures have been developed to prepare macrocyclic amine derivatives that show excellent chiral recognition ability towards mandelic acid, 2,3-diphenylsuccinic acid, and N-tosyl-phenylglycine through proton nuclear magnetic resonance spectroscopy.

Structural Features Relevant to Catalytic Function

The exceptional performance of (1R,2R)-(-)-1,2-diaminocyclohexane in asymmetric catalysis stems from its unique structural characteristics that enable precise stereochemical control. The compound possesses a rigid cyclohexane framework that constrains the spatial arrangement of the two amino groups, creating a well-defined chiral environment essential for enantioselective transformations.

The molecular formula of the compound is C₆H₁₄N₂, with the structural molecular identification number SSJXIUAHEKJCMH-PHDIDXHHSA-N and simplified molecular-input line-entry system string N[C@@H]1CCCC[C@H]1N. This structure embodies carbon-carbon-symmetric characteristics that are particularly valuable in asymmetric synthesis, as the two-fold rotational symmetry simplifies catalyst design while maintaining high levels of stereochemical discrimination.

The trans configuration of the diamine places the two amino groups in an anti-diaxial arrangement when the cyclohexane ring adopts its preferred chair conformation. This spatial arrangement creates a distinctive chiral pocket that can effectively differentiate between enantiotopic faces of prochiral substrates. The rigid cyclohexane backbone prevents conformational flexibility that might otherwise compromise stereochemical control, ensuring consistent catalytic performance across different reaction conditions.

Spectroscopic analysis reveals that the compound exists in a solid form with characteristic infrared absorption bands corresponding to primary amine functionalities. The nitrogen-hydrogen stretching vibrations and the carbon-hydrogen stretching modes of the cyclohexane ring provide diagnostic information about the compound's structure and purity.

The dihedral angle constraints imposed by the cyclohexane ring system significantly influence the compound's catalytic behavior. Unlike acyclic diamines that can adopt multiple conformations, (1R,2R)-(-)-1,2-diaminocyclohexane maintains a relatively fixed geometry that translates into predictable and reproducible stereochemical outcomes in catalytic transformations.

Computational studies have revealed that the nitrogen-platinum-nitrogen bond angle is constrained by the cyclohexane framework, and the compound can exist in three isomers with a total of four different non-planar conformations. These constraints do not significantly affect the rate or sequence specificity of platinum-deoxyribonucleic acid monoadduct formation but do alter the rate of monoadduct to diadduct conversions, highlighting the importance of structural rigidity in determining catalytic selectivity.

Comparison with Other Chiral Diamine Scaffolds

The comparative evaluation of (1R,2R)-(-)-1,2-diaminocyclohexane against other chiral diamine scaffolds reveals several distinctive advantages that account for its widespread adoption in asymmetric catalysis. This analysis encompasses structural, electronic, and practical considerations that influence catalytic performance and synthetic utility.

Comparison with 1,2-Diphenylethylenediamine Systems

Noyori-Ikariya type complexes incorporating sulfonated diphenyl ethylenediamine have been extensively studied for carbon-oxygen and carbon-nitrogen reduction reactions. While these systems demonstrate excellent catalytic activity, recent operando flow nuclear magnetic resonance spectroscopy studies have revealed the existence of two diastereomeric hydride complexes under reaction conditions, with the lambda-(R,R) sulfur ruthenium configured complex being both thermodynamically and kinetically favored. In contrast, (1R,2R)-(-)-1,2-diaminocyclohexane-based systems typically exhibit more predictable stereochemical behavior due to the reduced conformational flexibility of the cyclohexane backbone.

Performance in Jacobsen Epoxidation Systems

The Jacobsen epoxidation, which employs carbon-carbon-symmetric manganese(III) salen-like ligands derived from 1,2-diaminocyclohexane, achieves enantioselectivities above 90 percent for various substrates. Comparative studies indicate that cyclic and acyclic cis-1,2-disubstituted alkenes are epoxidized with almost 100 percent enantioselectivity when using 1,2-diaminocyclohexane-derived catalysts, whereas trans-1,2-disubstituted alkenes perform better with alternative catalyst systems. This selectivity pattern demonstrates the substrate-dependent advantages of the cyclohexane framework.

Relative Performance in Aldol Reactions

Comparative organocatalytic studies have shown that proline derivatives containing the 1,2-diaminocyclohexane framework exhibit higher catalytic efficiencies compared to simple proline-based systems. Specifically, catalysts incorporating the cyclohexane moiety achieved enantiomeric excesses up to 96 percent in aldol reactions, while conventional proline catalysts typically provide lower selectivities under similar conditions. The enhanced performance is attributed to the additional stereochemical control provided by the rigid cyclohexane backbone.

The following table summarizes key performance metrics for different chiral diamine scaffolds:

Diamine ScaffoldTypical Enantiomeric ExcessPrimary ApplicationsStructural Advantages
(1R,2R)-(-)-1,2-Diaminocyclohexane90-96%Epoxidation, Aldol reactions, Metal complexationRigid framework, C₂-symmetry
1,2-Diphenylethylenediamine85-92%Transfer hydrogenationAromatic stabilization
1,2-Diaminopropane70-85%Basic transformationsSimple structure, low cost
1,2-Diphenyl-1,2-ethanediamine88-94%Ruthenium catalysisElectronic effects from aromatics

Mechanistic Considerations

Research has demonstrated that trans-cyclohexane-1,2-diamine functions as a surprisingly weak director of absolute helicity in nickel-salen foldamers, with interconversion between helical diastereomers observable on nuclear magnetic resonance time scales. This finding has important implications for understanding how different elements of central chirality control the absolute sense of folding in asymmetric catalysis. The relatively weak directing ability compared to other chiral scaffolds suggests that the exceptional performance of (1R,2R)-(-)-1,2-diaminocyclohexane derives primarily from steric rather than electronic effects.

Practical Advantages

Furthermore, the compound's compatibility with both aqueous and organic reaction media expands its utility across diverse synthetic methodologies. Recent studies have shown effective catalytic performance in both solvent-free conditions and aqueous systems, demonstrating the versatility that distinguishes it from more sensitive chiral scaffolds.

Industrial Production Pathways

The industrial production of (1R,2R)-(-)-1,2-diaminocyclohexane primarily relies on the catalytic hydrogenation of ortho-phenylenediamine as the most economically viable synthetic route [37] [36]. This process involves the complete saturation of the aromatic ring under controlled conditions to yield the desired cyclohexane derivative [35].

The hydrogenation process is typically carried out in the liquid phase using polar, protic solvents such as water or aqueous solutions [35] [36]. The reaction employs supported rhodium catalysts, which have demonstrated superior selectivity and conversion rates compared to other transition metal catalysts [36]. The process conditions typically include temperatures ranging from 50 to 150 degrees Celsius and hydrogen pressures between 500 to 2000 pounds per square inch gauge [36].

A critical modification to enhance the selectivity and overall conversion involves the addition of ammonia and inorganic borohydride compounds to the reaction mixture [36]. These additives serve to prevent catalyst deactivation and improve the formation of the desired diamine product while minimizing side reactions [35]. The presence of ammonia in the aqueous medium helps maintain the proper pH conditions necessary for optimal catalyst performance [36].

The industrial process yields a mixture of stereoisomers, including both cis and trans forms of 1,2-diaminocyclohexane [3] [21]. The trans form constitutes the major product under typical hydrogenation conditions, with the ratio of cis to trans forms being approximately 1:32 under optimized conditions [21]. This stereoselectivity arises from the thermodynamic stability of the trans configuration and the kinetic preferences of the hydrogenation mechanism [21].

Advanced industrial methods have incorporated continuous flow reactors and optimized catalytic systems to improve efficiency and cost-effectiveness . These systems allow for better control of reaction parameters and enable the production of high-purity products with consistent enantiomeric excess . The use of specialized rhodium catalysts supported on kappa alumina has shown particular promise for achieving high conversion rates while maintaining selectivity [36].

Resolution of Racemic Mixtures

The resolution of racemic 1,2-diaminocyclohexane represents a fundamental approach for obtaining enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane [10] [11]. The most widely employed method utilizes optically active tartaric acid as the resolving agent to form diastereomeric salts with distinct physical properties [10] [13].

The classical resolution procedure involves dissolving racemic trans-1,2-diaminocyclohexane in water and adding either L-(+)-tartaric acid or D-(-)-tartaric acid depending on the desired enantiomer [13] [7]. The formation of diastereomeric tartrate salts occurs through ionic interactions between the diamine and the chiral acid, resulting in compounds with different solubilities in aqueous media [11] [13].

The process typically begins with the preparation of an aqueous solution containing the racemic diamine at elevated temperatures, followed by the gradual addition of the resolving agent [13]. L-(+)-tartaric acid preferentially forms less soluble salts with (1R,2R)-(-)-1,2-diaminocyclohexane, allowing for selective crystallization and separation [10] [7]. The resulting diastereomeric salt exhibits significantly different solubility characteristics compared to its enantiomeric counterpart [11].

Crystallization conditions play a crucial role in achieving high optical purity and yield [13]. The process involves controlled cooling to room temperature followed by aging at low temperatures to promote complete precipitation of the desired diastereomeric salt [11]. Typical aging times range from several hours to overnight to ensure maximum crystal formation and optimal enantiomeric excess [13].

Recovery of the free diamine from the tartrate salt requires treatment with aqueous sodium hydroxide solution, which liberates the optically active diamine while converting the tartaric acid to its sodium salt [11] [7]. The organic diamine can then be extracted using organic solvents such as dichloromethane or diethyl ether [13]. The optical purity of the resolved product typically exceeds 95% enantiomeric excess when proper crystallization procedures are followed [10].

An innovative approach described in patent literature involves a sequential resolution process that eliminates the need for removing tartaric acid between resolution steps [3]. This method adds the enantiomeric tartaric acid directly to the mother liquor from the first resolution step, enabling the recovery of both enantiomers in a single process sequence [3]. This advancement significantly improves the overall efficiency and economic viability of the resolution process [3].

Table 1: Resolution Conditions and Yields for Tartaric Acid-Mediated Resolution

Resolving AgentTemperature (°C)SolventEnantiomeric Excess (%)Yield (%)Reference
L-(+)-Tartaric Acid70Water9789.5 [13]
D-(-)-Tartaric Acid70Water9685 [13]
L-(+)-Tartaric Acid25Water/Methanol9578 [10]

Stereoselective Synthetic Approaches

Stereoselective synthesis of (1R,2R)-(-)-1,2-diaminocyclohexane has emerged as an important alternative to resolution methods, offering the potential for direct access to enantiomerically pure material [25] [26]. These approaches focus on asymmetric catalysis and chiral auxiliary-mediated transformations to achieve high stereoselectivity [25].

Asymmetric hydrogenation of substituted benzene derivatives represents one of the most promising stereoselective approaches [25]. This method employs chiral rhodium or ruthenium complexes containing enantiomerically pure ligands to achieve facial selectivity during the hydrogenation process [40]. The choice of chiral ligand significantly influences both the degree of stereoselectivity and the absolute configuration of the resulting product [40].

Chiral ligands based on phosphine systems have shown particular effectiveness in promoting stereoselective hydrogenation [31]. These catalytic systems can achieve enantiomeric excesses exceeding 90% under optimized reaction conditions [31]. The mechanism involves coordination of the aromatic substrate to the chiral metal center, followed by stereoselective delivery of hydrogen from the less hindered face of the coordinated substrate [40].

Ring-closing metathesis approaches have been investigated as alternative stereoselective synthetic routes [15]. These methods involve the cyclization of appropriately substituted diamine precursors using ruthenium-based metathesis catalysts [15]. The stereochemical outcome depends on the configuration of the starting diamine and the conformational preferences during the cyclization process [15].

Enzymatic resolution and kinetic resolution methods have been explored for the preparation of enantiomerically enriched 1,2-diaminocyclohexane [28]. These biocatalytic approaches offer high selectivity under mild reaction conditions but are often limited by substrate scope and reaction scale [28]. Specific lipases and transaminases have been identified that can differentiate between enantiomers of cyclohexanediamine derivatives [28].

Table 2: Stereoselective Synthetic Methods

MethodCatalyst/ReagentEnantiomeric Excess (%)Yield (%)Temperature (°C)Reference
Asymmetric HydrogenationRh-Phosphine Complex927825 [31]
Ring-Closing MetathesisRu-Carbene856540 [15]
Enzymatic ResolutionLipase964230 [28]

Scalable Preparation Methods

The development of scalable preparation methods for (1R,2R)-(-)-1,2-diaminocyclohexane has focused on improving efficiency, reducing costs, and minimizing environmental impact while maintaining high product quality [21] [9]. Industrial-scale production requires methods that can be readily scaled up without significant changes to reaction conditions or product quality [21].

Acetylation-crystallization-deacetylation sequences have been developed as effective scalable approaches for obtaining pure trans-1,2-diaminocyclohexane from isomer mixtures [21]. This method involves the initial acetylation of the diamine mixture using water as solvent, followed by selective crystallization of the trans-diacetyl derivative from protic solvent-ketone mixtures [21]. The final deacetylation step yields pure trans-1,2-diaminocyclohexane that can subsequently undergo resolution [21].

The acetylation process utilizes standard acetylating agents such as acetic anhydride or acetyl chloride in aqueous medium [21]. The reaction proceeds under mild conditions with base addition to neutralize the generated acid [21]. The resulting mixture of diacetylated products exhibits significant differences in solubility, enabling selective crystallization of the trans isomer [21].

Crystallization from protic solvent-ketone mixtures provides effective separation of the trans-diacetyl compound [21]. Common solvent systems include methanol-acetone or ethanol-butanone mixtures, which offer optimal solubility characteristics for selective crystallization [21]. The crystallization process typically achieves purities exceeding 95% for the trans isomer [21].

Deacetylation is accomplished using standard hydrolysis conditions with aqueous acid or base [21]. Acidic hydrolysis using hydrochloric acid provides clean conversion to the diamine hydrochloride salt, which can be easily converted to the free base using aqueous sodium hydroxide [21]. This approach enables the processing of large quantities while maintaining high product purity [21].

Continuous processing methods have been investigated to further improve the scalability of diaminocyclohexane production [39]. Flow chemistry approaches using microreactor technology enable better control of reaction parameters and improved heat and mass transfer [39]. These methods are particularly advantageous for reactions involving hydrogen gas, as they provide better safety profiles and more consistent product quality [39].

Table 3: Scalable Preparation Method Parameters

Process StepConditionsYield (%)Purity (%)Scale (kg)Reference
AcetylationWater, 25°C, 2h959810 [21]
CrystallizationMeOH/Acetone, 5°C85978.5 [21]
DeacetylationHCl, 80°C, 4h92967.8 [21]
Overall Process-74957.4 [21]

Advanced purification techniques have been developed to achieve pharmaceutical-grade purity for (1R,2R)-(-)-1,2-diaminocyclohexane [2] [4]. These methods include multiple recrystallization steps, chromatographic purification, and crystallization from specialized solvent systems [2]. The final products typically achieve purities exceeding 98% with optical purities greater than 99% enantiomeric excess [4].

Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 g/mol

Monoisotopic Mass

114.115698455 g/mol

Heavy Atom Count

8

UNII

37EKL250EE
88RM10ID0P

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20439-47-8
1121-22-8

Wikipedia

Trans-1,2-Diaminocyclohexane

General Manufacturing Information

1,2-Cyclohexanediamine, (1R,2R)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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